molecular formula C8H11NO2 B2772762 Ethyl 1-methyl-1H-pyrrole-3-carboxylate CAS No. 68384-82-7

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B2772762
CAS RN: 68384-82-7
M. Wt: 153.181
InChI Key: JXPPCMXKWJXYGS-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Substituted derivatives are also called pyrroles, for example, N-methylpyrrole, C5H7N .


Synthesis Analysis

Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid . Another method reported involves the treatment of ethyl-3-(propylamino) but-2-enoate with acetaldehyde and iodine in basic conditions .


Molecular Structure Analysis

The molecular structure of a pyrrole molecule consists of four carbon atoms and one nitrogen atom arranged in a five-membered ring. The molecular formula of N-methylpyrrole is C5H7N . The exact structure of “Ethyl 1-methyl-1H-pyrrole-3-carboxylate” would need further investigation.


Chemical Reactions Analysis

Pyrrole is known to participate in various chemical reactions. It can undergo electrophilic substitution reactions, similar to other aromatic compounds. The nitrogen atom in the pyrrole ring is particularly reactive due to its lone pair of electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary. For example, N-methylpyrrole has a molecular weight of 81.1158 . Another derivative, Methyl 1H-pyrrole-3-carboxylate, has a molecular weight of 125.13 and a melting point of 85-89 °C .

Safety and Hazards

Pyrrole and its derivatives should be handled with care. They can be harmful if swallowed or inhaled, and can cause eye damage . Always refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.

Future Directions

The future directions in the study and application of pyrrole and its derivatives are vast. They are key structures in many pharmaceuticals and are being explored for their potential uses in various fields of medicine and chemistry .

properties

IUPAC Name

ethyl 1-methylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-5-9(2)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPPCMXKWJXYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-methyl-1H-pyrrole-3-carboxylate

Synthesis routes and methods I

Procedure details

Using 117.1 g (1 mol) of N-formylsarcosine, 98.1 g (1 mol) of ethyl propiolate and 638 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was distilled under reduced pressure and a 103°-104° C. fraction was collected under 4 mmHg, whereby 109.19 g of the title compound were obtained (yield: 71.3%).
Quantity
117.1 g
Type
reactant
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step Two
Quantity
638 mL
Type
reactant
Reaction Step Three
Yield
71.3%

Synthesis routes and methods II

Procedure details

The same procedure as in Example 1 was carried out using 15.64 g (0.134 mole) of N-formylsarcosine, 49.00 g (0.499 mole) of ethyl propiolate, and 107 ml of acetic anhydride to obtain 18.08 g (yield 88.4%) of the title compound.
Quantity
15.64 g
Type
reactant
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
solvent
Reaction Step Three
Yield
88.4%

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